3-Chloro-2-ethoxy-6-fluorobenzaldehyde
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Overview
Description
3-Chloro-2-ethoxy-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a derivative of benzaldehyde, featuring chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethoxy-6-fluorobenzaldehyde typically involves the chlorination, ethoxylation, and fluorination of benzaldehyde derivatives. One common method includes the reaction of 2-ethoxy-6-fluorobenzaldehyde with a chlorinating agent under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethoxy-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Chloro-2-ethoxy-6-fluorobenzoic acid.
Reduction: 3-Chloro-2-ethoxy-6-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-ethoxy-6-fluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxy-6-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: Similar structure but lacks the ethoxy group.
3-Chloro-6-ethoxy-2-fluorobenzaldehyde: Similar structure with different positioning of substituents.
Uniqueness
3-Chloro-2-ethoxy-6-fluorobenzaldehyde is unique due to its specific combination of chlorine, ethoxy, and fluorine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research studies .
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
3-chloro-2-ethoxy-6-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9-6(5-12)8(11)4-3-7(9)10/h3-5H,2H2,1H3 |
InChI Key |
NQCOUKUURUSDLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1C=O)F)Cl |
Origin of Product |
United States |
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